molecular formula C22H20Cl2N2O3S B3715038 N~2~-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3715038
M. Wt: 463.4 g/mol
InChI Key: WQHHENTULOLSGV-UHFFFAOYSA-N
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Description

N~2~-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes dichlorophenyl, dimethylphenyl, and phenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the glycinamide backbone, followed by the introduction of the dichlorophenyl, dimethylphenyl, and phenylsulfonyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N~2~-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential biological effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~2~-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)glycinamide: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.

    N~2~-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinamide: Lacks the dimethylphenyl group, potentially affecting its reactivity and applications.

    N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the dichlorophenyl group, which may influence its overall stability and activity.

The uniqueness of N2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c1-15-8-10-18(12-16(15)2)25-22(27)14-26(21-11-9-17(23)13-20(21)24)30(28,29)19-6-4-3-5-7-19/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHHENTULOLSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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